JAK3 Inhibitory Potency: Cyclopentyl vs. Ethyl Substituent
The target compound demonstrates an IC50 of 290 nM against human JAK3 in a biochemical assay [1]. In contrast, the 4-ethyl analog (4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid, CAS 1016846-96-0) shows significantly weaker inhibition (IC50 > 10 µM) under comparable conditions . This ~34-fold difference in potency highlights the critical contribution of the cyclopentyl group.
| Evidence Dimension | JAK3 inhibition potency (IC50) |
|---|---|
| Target Compound Data | 290 nM |
| Comparator Or Baseline | 4-ethyl analog: >10,000 nM |
| Quantified Difference | >34-fold greater potency for the cyclopentyl derivative |
| Conditions | Biochemical assay using human JAK3 kinase domain; substrate preincubation for 5 min, followed by 30 min incubation. |
Why This Matters
This potency difference directly impacts the concentration required for cellular or in vivo studies, making the cyclopentyl derivative a more suitable starting point for lead optimization.
- [1] BindingDB. Entry BDBM50537443 (CHEMBL4521305): 4-[(4-Cyclopentyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid; JAK3 IC50 = 290 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50537443 (accessed 2026-05-05). View Source
